molecular formula C21H24ClN3O4S B3020758 N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride CAS No. 1185119-65-6

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride

Cat. No.: B3020758
CAS No.: 1185119-65-6
M. Wt: 449.95
InChI Key: FAXJIGIBOYGABH-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride is a structurally complex small molecule characterized by a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core, a phenoxypropanamide chain, and a dimethylaminoethyl substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S.ClH/c1-23(2)9-10-24(20(25)8-11-26-15-6-4-3-5-7-15)21-22-16-12-17-18(28-14-27-17)13-19(16)29-21;/h3-7,12-13H,8-11,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXJIGIBOYGABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)CCOC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride typically involves multiple steps, starting with the preparation of the benzothiazole ring systemThe final step involves the coupling of the phenoxypropanamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminoethyl group or the phenoxypropanamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiazole Derivatives

Compound Core Structure Key Substituents Bioactivity Insights
Target Compound [1,3]dioxolo-benzothiazole Phenoxypropanamide, dimethylaminoethyl Potential CNS activity (inferred)
N-(benzothiazole-2-yl)-3,3-diphenylpropanamide Benzothiazole Diphenylpropanamide Kinase inhibition
N-(benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide Benzothiazole 3-Chlorophenylpropanamide Enhanced lipophilicity

Functional Group Modifications

  • Phenoxypropanamide vs. Chlorophenylpropanamide: The phenoxy group in the target compound may confer distinct electronic and steric effects compared to chlorophenyl analogs, altering receptor-binding affinity .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The hydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral benzothiazole derivatives. The fused dioxolo ring may reduce metabolic degradation relative to ethoxy- or chlorophenyl-substituted analogs .

Table 2: Inferred Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound 2.8 >10 (HCl salt) High (dioxolo ring)
N-(benzothiazole-2-yl)-3,3-diphenylpropanamide 4.1 <1 Moderate
N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide 3.5 2.5 Low

ADMET Considerations

Evidence from analogous benzothiazole compounds suggests that the dimethylaminoethyl group may improve blood-brain barrier penetration, while the phenoxypropanamide chain could reduce hepatotoxicity risks compared to chlorophenyl derivatives .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely employs carbodiimide-mediated coupling (similar to ), with the benzothiazole-dioxolo core requiring specialized cyclization steps .
  • Biological Activity: While direct data are unavailable, structural analogs exhibit antimicrobial and kinase-inhibitory activities. The dimethylaminoethyl group may position the compound for neurological applications .

Biological Activity

N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide; hydrochloride is a synthetic compound with potential biological activity. This compound belongs to the class of heterocyclic amides and includes several functional groups that may contribute to its pharmacological effects. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

Molecular Structure

The compound's molecular formula is C21H22ClN3O5SC_{21}H_{22}ClN_{3}O_{5}S with a molecular weight of 463.93 g/mol. The structure features:

  • Heterocyclic Rings : It contains a benzothiazole ring fused with a dioxole ring and a separate dioxine ring, which are common in biologically active molecules.
  • Functional Groups : The presence of a carboxamide group (CONH2) and a dimethylamino group (N(CH3)2) indicates potential for hydrogen bonding and basicity, respectively.

Antimicrobial Properties

Research has shown that derivatives of benzothiazoles exhibit significant antimicrobial activities. For instance, compounds similar to N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamide have been tested for their efficacy against various pathogens.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the benzothiazole structure enhanced antibacterial properties, suggesting that similar modifications could be explored for our compound .

CompoundMIC (µg/mL)Target Bacteria
Benzothiazole A50S. aureus
Benzothiazole B25E. coli
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamideTBDTBD

Anticancer Activity

Benzothiazole derivatives have also shown promise in anticancer research. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies have demonstrated that benzothiazole derivatives can inhibit the growth of breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines. The most potent compounds exhibited IC50 values in the micromolar range .

Cell LineCompoundIC50 (µM)
MDA-MB-231Benzothiazole A6.46
NUGC-3Benzothiazole B6.56
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-phenoxypropanamideTBD

The biological activity of this compound may be attributed to its ability to interact with various biological targets through:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in cancer progression and microbial resistance.
  • Receptor Binding : The dimethylamino group may enhance binding affinity to specific receptors or enzymes.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound, given its structural complexity?

Methodological Answer: Synthesis optimization should focus on multi-step reactions, starting with substituted phenols or N-phthaloylglycine derivatives. For example, intermediate steps may involve reacting 2-amino-substituted benzothiazoles with chloroacetyl derivatives under controlled pH (e.g., 8–9) to minimize side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate intermediates. Reaction yields can be improved by optimizing solvent polarity and temperature (e.g., dichloromethane at 0–5°C for acid-sensitive steps). Adapting protocols from structurally related acetamides, such as avoiding hydrolysis of the dioxolo-benzothiazole moiety, is advised .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the dimethylaminoethyl group (δ 2.2–2.5 ppm for N(CH3_3)2_2) and the dioxolo-benzothiazole ring (distinct aromatic protons at δ 6.8–7.5 ppm).
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode can verify the molecular ion peak (M+H+^+) and fragmentation patterns, particularly for the labile phenoxypropanamide linkage.
  • HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients are effective for purity assessment (>98%) and detecting hydrolyzed byproducts .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies using ICH guidelines (25°C/60% RH, 40°C/75% RH) over 1–3 months. Monitor degradation via HPLC and quantify hydrolyzed products (e.g., free phenoxypropanic acid). Lyophilization or storage in amber vials under nitrogen at −20°C is recommended to prevent oxidation of the benzothiazole ring and dimethylaminoethyl group .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the dioxolo-benzothiazole moiety and ATP-binding pockets (e.g., kinase targets). Pay attention to π-π stacking with aromatic residues and hydrogen bonding via the phenoxy oxygen.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability in aqueous environments. Solvate the system with TIP3P water and apply CHARMM force fields for the ligand-protein complex .

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

Methodological Answer:

  • Solubility Enhancement : Test co-solvents (e.g., PEG-400, DMSO) or cyclodextrin inclusion complexes. Measure equilibrium solubility via shake-flask method at physiological pH (1.2–7.4).
  • Permeability Assays : Use Caco-2 cell monolayers or PAMPA to differentiate passive diffusion vs. active transport. Correlate with logP values (predicted via ChemAxon) to identify lipophilicity-driven discrepancies .

Q. What experimental designs are suitable for investigating the compound’s metabolic pathways?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Use LC-MS/MS to identify phase I metabolites (e.g., N-demethylation of the dimethylamino group) and phase II conjugates (glucuronidation of the phenoxy moiety).
  • Isotope Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic cleavage sites. For example, label the dioxolo ring to distinguish between oxidative and hydrolytic degradation .

Q. How can researchers address variability in biological activity across in vitro vs. in vivo models?

Methodological Answer:

  • Dose-Response Calibration : Perform parallel assays in cell lines (e.g., HEK293 for receptor binding) and rodent models, normalizing doses to plasma concentrations (LC-MS monitoring).
  • PK/PD Modeling : Use NONMEM or Phoenix WinNonlin to correlate exposure levels (AUC, Cmax_{max}) with efficacy endpoints (e.g., tumor growth inhibition). Adjust for species-specific metabolic rates .

Methodological Framework Integration

Q. How should this compound be integrated into a broader drug discovery pipeline?

Methodological Answer:

  • Hit-to-Lead Optimization : Prioritize SAR studies on the phenoxypropanamide chain (e.g., fluorination to enhance metabolic stability) and the benzothiazole core (methylation to improve solubility).
  • Toxicity Screening : Use zebrafish embryos for acute toxicity (LC50_{50}) and hERG channel assays (patch-clamp) to assess cardiac risk. Cross-reference with structural analogs to mitigate off-target effects .

Q. What strategies can resolve crystallographic challenges in determining the compound’s solid-state structure?

Methodological Answer:

  • Crystal Engineering : Recrystallize from ethyl acetate/hexane mixtures at slow evaporation rates. For stubborn amorphous forms, use seeding with isostructural compounds.
  • SC-XRD : Collect high-resolution data (λ = 0.71073 Å) at 100 K. Resolve disorder in the dimethylaminoethyl group using SHELXL refinement with restraints on bond lengths/angles .

Q. How can AI-driven tools enhance the design of derivatives with improved potency?

Methodological Answer:

  • Generative Models : Train GPT-4 or ChemBERTa on benzothiazole-containing drug databases to propose novel substitutions (e.g., replacing phenoxy with pyridyloxy).
  • QSAR Modeling : Use Random Forest or DeepChem to predict IC50_{50} values against cancer cell lines, prioritizing derivatives with lower predicted toxicity .

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